molecular formula C19H14F3OP B14244587 Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- CAS No. 185685-09-0

Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-

Cat. No.: B14244587
CAS No.: 185685-09-0
M. Wt: 346.3 g/mol
InChI Key: YGWFTNJHJHEIMK-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a trifluoromethyl substituent. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- typically involves the reaction of diphenylphosphine oxide with a trifluoromethyl-substituted aromatic compound. One common method is the Williamson reaction, where the diphenylphosphine oxide reacts with a trifluoromethyl-substituted phenol in the presence of a base . Another approach involves the hydrogenation of a precursor compound containing both diphenylphosphine oxide and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound often employs high-temperature one-pot polymerization techniques. For example, a high-temperature polycondensation reaction can be used to synthesize polyimides containing diphenylphosphine oxide and trifluoromethyl groups . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides with higher oxidation states, while reduction reactions produce phosphines .

Scientific Research Applications

Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphine oxide group, which acts as a strong electron donor. The compound can interact with various molecular targets and pathways, depending on its specific application .

Comparison with Similar Compounds

Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:

The uniqueness of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- lies in its combination of the phosphine oxide group with the trifluoromethyl substituent, providing a balance of stability and reactivity that is valuable in various applications.

Properties

CAS No.

185685-09-0

Molecular Formula

C19H14F3OP

Molecular Weight

346.3 g/mol

IUPAC Name

1-diphenylphosphoryl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C19H14F3OP/c20-19(21,22)17-13-7-8-14-18(17)24(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

YGWFTNJHJHEIMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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